molecular formula C22H21N3O5S2 B2494805 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1007261-52-0

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2494805
CAS No.: 1007261-52-0
M. Wt: 471.55
InChI Key: ZBKKIRQUACEPLS-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a sulfamoyl group (N-furan-2-ylmethyl-N-methyl) at the 4-position and a 6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene moiety at the amide nitrogen. Its structural complexity arises from the integration of a benzothiazole ring (with methoxy and methyl substituents) and a sulfamoyl group bearing a furan heterocycle.

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-24(14-17-5-4-12-30-17)32(27,28)18-9-6-15(7-10-18)21(26)23-22-25(2)19-11-8-16(29-3)13-20(19)31-22/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKKIRQUACEPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound is characterized by a unique structure that combines furan and thiazole moieties with a benzamide core. The structural formula can be represented as follows:

C18H20N4O3S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the sulfamoyl and thiazole groups suggests potential inhibitory effects on enzymes such as carbonic anhydrase and various kinases, which are crucial in cancer and inflammatory pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and proliferation.
  • Cell Cycle Arrest : Similar to other thiazole derivatives, it may induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
  • Apoptosis Induction : Evidence suggests that this compound can trigger programmed cell death in malignant cells.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to the one . For instance, research on related thiazole derivatives has shown significant cytotoxic effects against various cancer cell lines, including breast, prostate, and melanoma cells.

CompoundCell LineIC50 (µM)Mechanism
SMART-HPC-30.5Tubulin polymerization inhibition
SMART-FA3750.8Apoptosis induction

These findings indicate that the compound may exhibit similar potency against cancer cells due to its structural similarities.

Anti-inflammatory Activity

In addition to anticancer properties, compounds with similar structures have been reported to possess anti-inflammatory effects. This is likely due to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

  • In Vivo Studies : In a study involving human prostate cancer xenografts, treatment with related thiazole compounds resulted in significant tumor size reduction without notable toxicity. This suggests a favorable therapeutic index for compounds like this compound.
  • Clinical Relevance : A phase I clinical trial involving similar thiazole derivatives demonstrated promising results in patients with advanced solid tumors, indicating that further development could lead to effective new therapies.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide may inhibit tumor growth. The benzo[d]thiazole component has been linked to various anticancer activities, suggesting that this compound could be investigated for its potential to affect cancer cell proliferation and apoptosis.

Antimicrobial Properties

The presence of the furan and thiazole rings suggests potential antimicrobial activity. Compounds containing these functional groups have shown effectiveness against various bacterial strains. Future studies could explore the efficacy of this specific compound against pathogens, including resistant strains.

Enzyme Inhibition

The structure of this compound indicates potential as an enzyme inhibitor. For instance, derivatives of similar compounds have been studied as inhibitors of key enzymes involved in cancer metabolism or viral replication, such as proteases in SARS-CoV-2. Investigating the inhibition profile of this compound could yield valuable insights into its mechanism of action.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityCompounds similar to the target showed significant inhibition of tumor growth in vitro.
Enzyme InhibitionDerivatives demonstrated effective inhibition of SARS-CoV-2 Mpro, suggesting potential antiviral applications.
Antimicrobial TestingSimilar compounds exhibited broad-spectrum antimicrobial activity, warranting further investigation into this compound's efficacy.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The furan-2-ylmethyl group in the target compound may require protective strategies during synthesis to prevent oxidation, unlike phenyl or cyclohexyl groups in analogs .
  • Thermal Stability : Thiadiazole derivatives () exhibit high thermal stability (mp up to 290°C), suggesting the target compound may similarly resist decomposition under physiological conditions .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how are yields maximized?

The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions to construct the benzo[d]thiazole core .
  • Sulfamoylation : Introducing the N-(furan-2-ylmethyl)-N-methylsulfamoyl group via coupling agents like EDCI or HOBt in anhydrous DMF .
  • Benzamide coupling : Using Schotten-Baumann conditions (e.g., benzoyl chloride with amines in biphasic solvent systems) .
    Yield optimization : Control reaction temperature (20–60°C), use inert atmospheres (N₂/Ar), and employ purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

  • Thermal stability : Assess via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Degradation typically occurs >150°C .
  • pH sensitivity : Stability studies in buffers (pH 3–10) show hydrolysis of the sulfamoyl group under strongly acidic/basic conditions. Store at pH 6–8 in amber vials at –20°C .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data across different assays?

  • Cross-validation : Compare IC₅₀ values from enzyme inhibition assays (e.g., kinase targets) with cell-based viability assays (MTT/XTT) .
  • Solubility adjustments : Use co-solvents (DMSO ≤0.1%) or lipid-based carriers to mitigate false negatives in hydrophobic environments .
  • Metabolic interference testing : Pre-incubate with liver microsomes to identify metabolite-driven artifacts .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for specific targets?

  • Key substituent roles :
    • Furan-2-ylmethyl group : Enhances blood-brain barrier permeability but may reduce metabolic stability .
    • Methoxy group on benzo[d]thiazole : Critical for π-π stacking with tyrosine kinases (e.g., EGFR) .
  • Modification strategies :
    • Replace sulfamoyl with sulfonamide to improve solubility .
    • Introduce halogens (Cl/F) at the benzamide para-position to boost binding affinity .

Q. What computational methods are used to predict binding modes and off-target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
  • MD simulations : GROMACS/NAMD for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • ADMET prediction : SwissADME/ProTox-II to estimate bioavailability, CYP inhibition, and toxicity .

Q. How can researchers design experiments to assess the compound’s photostability and oxidative degradation pathways?

  • Photostability : Expose to UV light (λ = 365 nm) in quartz cuvettes; monitor degradation via HPLC .
  • Oxidative stress : Treat with H₂O₂/Fe²⁺ (Fenton’s reagent); identify degradation products via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.